N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide
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Overview
Description
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide is a synthetic organic compound featuring multiple functional groups, including a furan ring, a pyrido[2,3-d]pyrimidine moiety, and a carboxamide group. This structure lends the molecule a unique set of chemical and physical properties, making it of interest in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide typically involves the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: : Starting from appropriate pyrimidine and pyridine precursors, the pyrido[2,3-d]pyrimidine core can be constructed via a series of cyclization reactions, often involving intermediates like dihydropyridines and dihydropyrimidines.
Furan Ring Formation: : The furan ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Carboxamide Formation:
Industrial Production Methods
In an industrial setting, the production may be optimized for yield and scalability:
High-Throughput Screening: : Automated synthesis platforms can be used to identify optimal reaction conditions.
Flow Chemistry: : Continuous flow reactors may enhance reaction efficiency and yield by providing precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide can undergo several types of chemical reactions:
Oxidation: : The furan ring can be oxidized to form hydroxy furan derivatives.
Reduction: : Reduction of the pyrido[2,3-d]pyrimidine core may yield partially or fully reduced analogs.
Substitution: : The carboxamide group can be modified via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, H2O2
Reducing Agents: : NaBH4, LiAlH4
Substitution Reagents: : Alkyl halides, acyl chlorides
Major Products Formed
Oxidation Products: : Hydroxy furan derivatives
Reduction Products: : Dihydro or tetrahydro analogs
Substitution Products: : Various N-substituted carboxamides
Scientific Research Applications
Chemistry
Catalysis: : Potential use as a ligand in catalysis due to its heterocyclic structure.
Materials Science: : May be incorporated into polymers for enhanced stability.
Biology
Enzyme Inhibitors: : Can act as an inhibitor for various enzymes due to its ability to bind to active sites.
Medicine
Anticancer Agents: : Potentially useful in anticancer therapy due to its ability to interfere with DNA synthesis and repair.
Antiviral Agents: : May inhibit viral replication by targeting viral enzymes.
Industry
Chemical Sensors: : Utilized in the development of sensors due to its specific binding properties.
Pharmaceuticals: : Used as a precursor or intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action typically involves the compound interacting with specific molecular targets:
DNA Intercalation: : The planar structure allows for insertion between DNA base pairs, disrupting replication and transcription.
Enzyme Inhibition: : Binding to enzyme active sites, preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2,4-dioxo-1,2-dihydropyrido[3,4-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide
Uniqueness
Molecular Structure: : The combination of a furan ring with the pyrido[2,3-d]pyrimidine core is less common.
Functional Group Diversity: : Offers multiple sites for chemical modification, enhancing its versatility in research and industrial applications.
Conclusion
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide is a fascinating compound with a wide range of applications across various scientific disciplines. Its unique structure and reactivity profile make it a valuable tool in research and industry alike.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c19-12(9-3-7-22-8-9)16-5-6-18-13(20)10-2-1-4-15-11(10)17-14(18)21/h1-4,7-8H,5-6H2,(H,16,19)(H,15,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPZEXDXLYOOIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=COC=C3)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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